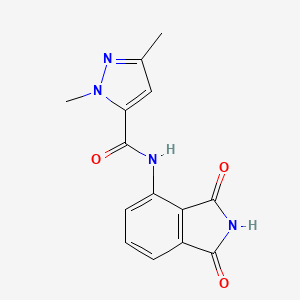

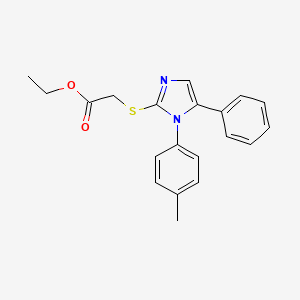

![molecular formula C11H11ClN2S B2586809 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-12-1](/img/structure/B2586809.png)

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidine is a five-membered heterocyclic ring with nitrogen, used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Benzothiazoles are important heterocyclic compounds, which contain sulfur and nitrogen .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors . Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . Thiazoles have sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis

The reactions of pyrrolidine and benzothiazole derivatives can vary widely depending on the substituents and reaction conditions .Physical And Chemical Properties Analysis

Pyrrolidine is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

The pyrrolidine ring in “6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole” serves as a versatile scaffold for designing anticonvulsant compounds. Researchers have synthesized derivatives of this compound and evaluated their efficacy against seizures. One notable derivative, compound 62b, exhibited promising anticonvulsant activity with an ED50 value of 62.14 mg/kg in the maximal electroshock seizure (MES) test . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antimicrobial Properties

Several derivatives of this compound have demonstrated antimicrobial potential. For instance, compound 15a displayed enhanced activity against bacterial strains (B. cereus, B. subtilis, and E. coli) and fungal strains (A. niger, Fusarium oxisporum, and Rhizopus oryzae) compared to other synthesized derivatives . These findings highlight its potential as a lead compound for developing novel antimicrobial agents.

Anti-Inflammatory Action

Imidazole-containing compounds derived from similar heterocyclic scaffolds have shown potent anti-inflammatory effects. Researchers synthesized imidazo[2,1-a][1,2,4]triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimido[2,1-a]pyrimidine derivatives and evaluated their anti-inflammatory activity in rat paws. Compounds 1a and 1b exhibited significant anti-inflammatory effects, suggesting that similar derivatives of “6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole” may hold promise in this field .

Other Pharmacological Activities

Additional pharmacological evaluations include anti-ulcerogenic and lipid peroxidation activities. Researchers synthesized 6-substituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole. These compounds were tested in various experimental models, providing insights into their potential therapeutic applications .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target enzymes like cyclo-oxygenase (cox) in the body .

Mode of Action

Similar compounds have been shown to inhibit the activity of enzymes like cox, leading to a decrease in the production of prostaglandins .

Biochemical Pathways

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole may potentially affect the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX enzymes, it could reduce the production of prostaglandins, which are involved in inflammation and pain .

Pharmacokinetics

The bioavailability of similar compounds is generally influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption and distribution .

Result of Action

Similar compounds have been shown to have anti-inflammatory and analgesic activities, likely due to their inhibition of prostaglandin production .

Action Environment

The action, efficacy, and stability of 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQNDRJFHDVCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

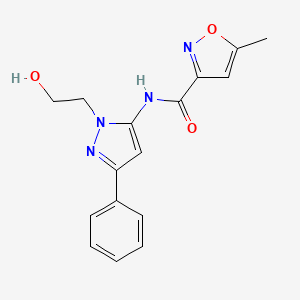

![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)

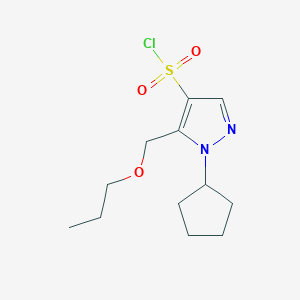

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)

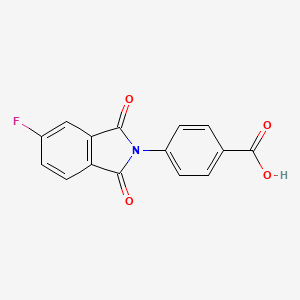

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)

![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)